2-Methoxyundecane

Description

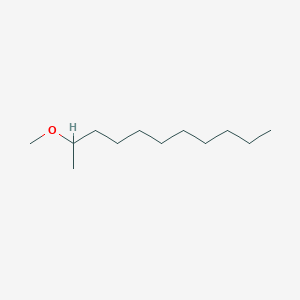

2-Methoxyundecane is an aliphatic ether with the molecular formula C₁₂H₂₆O, comprising an undecane chain (11 carbons) and a methoxy group (-OCH₃) attached to the second carbon. These include moderate polarity due to the ether linkage, balanced hydrophobic-hydrophilic behavior, and applications in surfactants, solvents, or intermediates in organic synthesis .

Properties

CAS No. |

91635-43-7 |

|---|---|

Molecular Formula |

C12H26O |

Molecular Weight |

186.33 g/mol |

IUPAC Name |

2-methoxyundecane |

InChI |

InChI=1S/C12H26O/c1-4-5-6-7-8-9-10-11-12(2)13-3/h12H,4-11H2,1-3H3 |

InChI Key |

DCGYGJJNPHIDMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyundecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds as follows:

Step 1: Preparation of the alkoxide ion by reacting sodium or potassium with methanol.

Step 2: The alkoxide ion then reacts with 1-bromoundecane under reflux conditions to form this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyundecane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrogen halides (HX) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of alkyl halides or other substituted products.

Scientific Research Applications

2-Methoxyundecane has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of biological membranes and lipid interactions.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyundecane involves its interaction with various molecular targets and pathways. As an ether, it can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of biological membranes and other systems. Its effects are often mediated through its ability to alter the physical properties of lipid bilayers and other structures.

Comparison with Similar Compounds

Structural Analogues: Chain Length and Substituent Position

(a) 1-Methoxyundecane

- Structure : Methoxy group at the terminal (first) carbon of undecane.

- Key Differences :

- Reactivity : Terminal methoxy groups are more accessible for nucleophilic substitution or oxidation compared to internal positions (e.g., 2-Methoxyundecane) .

- Physical Properties : Terminal substitution may slightly lower boiling points due to reduced molecular symmetry.

(b) 2-Methoxydecane (C₁₁H₂₄O)

- Structure : Shorter chain (10 carbons) with methoxy at the second carbon.

- Key Differences :

- Hydrophobicity : Reduced chain length decreases hydrophobicity, making 2-Methoxydecane less effective in lipid-rich environments compared to this compound .

- Boiling Point : Lower than this compound due to weaker van der Waals forces.

(c) 2-Methoxydodecane (C₁₃H₂₈O)

- Structure : Longer chain (12 carbons) with methoxy at the second carbon.

- Melting Point: Higher than this compound due to stronger intermolecular forces.

Functional Group Analogues

(a) 2-Undecanol (C₁₁H₂₄O)

- Structure : Hydroxyl (-OH) group at the second carbon.

- Key Differences: Polarity: The hydroxyl group increases polarity and hydrogen-bonding capacity, making 2-Undecanol more water-soluble but less stable against oxidation compared to this compound . Applications: Better suited for cosmetic emulsions, whereas this compound may excel in non-aqueous solvents.

(b) 2-Undecanone (C₁₁H₂₂O)

- Structure : Ketone group at the second carbon.

- Key Differences: Reactivity: The ketone group undergoes nucleophilic addition and oxidation more readily than the ether linkage in this compound . Toxicity: 2-Undecanone exhibits acute toxicity (oral LD₅₀ ~4,000 mg/kg in rats), whereas methoxy alkanes like this compound may have lower toxicity profiles .

Data Table: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Boiling Point (°C)* | Solubility in Water | Key Applications |

|---|---|---|---|---|

| This compound | C₁₂H₂₆O | ~240–260 | Low | Surfactants, solvents |

| 1-Methoxyundecane | C₁₂H₂₆O | ~230–250 | Very low | Organic synthesis |

| 2-Methoxydecane | C₁₁H₂₄O | ~210–230 | Moderate | Industrial solvents |

| 2-Methoxydodecane | C₁₃H₂₈O | ~260–280 | Very low | Lubricant additives |

| 2-Undecanol | C₁₁H₂₄O | ~250–270 | Moderate | Cosmetics, emulsifiers |

| 2-Undecanone | C₁₁H₂₂O | ~230–250 | Slightly soluble | Fragrances, insecticides |

*Estimated based on homologous series trends .

Surfactant Performance

This compound’s balanced chain length and ether linkage position make it a candidate for non-ionic surfactants. Compared to 1-Methoxyundecane, its internal methoxy group improves stability against hydrolysis, while its longer chain enhances micelle formation in oil-water systems . However, 2-Methoxydodecane may outperform it in heavy-duty cleaning due to greater hydrophobicity.

Solvent Properties

In solvent applications, this compound’s moderate polarity allows it to dissolve both polar (e.g., dyes) and non-polar compounds (e.g., waxes). It is less volatile than 2-Methoxydecane, making it suitable for high-temperature processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.